4-Thiazolecarbothioamide, 2-(4-methylphenyl)-
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Overview
Description
4-Thiazolecarbothioamide, 2-(4-methylphenyl)- is a heterocyclic compound containing a thiazole ring substituted with a 4-methylphenyl group. Thiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolecarbothioamide, 2-(4-methylphenyl)- typically involves the reaction of 4-methylphenyl isothiocyanate with thioamides under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
4-Thiazolecarbothioamide, 2-(4-methylphenyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines .
Scientific Research Applications
4-Thiazolecarbothioamide, 2-(4-methylphenyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antibacterial, antifungal, and antiviral properties.
Medicine: Investigated for its potential use in developing new therapeutic agents for various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Thiazolecarbothioamide, 2-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-thiazolecarboxaldehyde
- 2-(4-Methoxyphenyl)thiazole-4-carboxylate
- 2-Phenyl-1,3-oxazol-5(4H)-ones
Uniqueness
4-Thiazolecarbothioamide, 2-(4-methylphenyl)- is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
174006-79-2 |
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Molecular Formula |
C11H10N2S2 |
Molecular Weight |
234.3 g/mol |
IUPAC Name |
2-(4-methylphenyl)-1,3-thiazole-4-carbothioamide |
InChI |
InChI=1S/C11H10N2S2/c1-7-2-4-8(5-3-7)11-13-9(6-15-11)10(12)14/h2-6H,1H3,(H2,12,14) |
InChI Key |
UAJBIDGUYUWMOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)C(=S)N |
Origin of Product |
United States |
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